molecular formula C10H8ClN3 B1457241 Benzenamine, 3-(2-chloro-4-pyrimidinyl)- CAS No. 859516-82-8

Benzenamine, 3-(2-chloro-4-pyrimidinyl)-

Cat. No. B1457241
M. Wt: 205.64 g/mol
InChI Key: NQVOVPVTEXLMHI-UHFFFAOYSA-N
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Description

Benzenamine, 3-(2-chloro-4-pyrimidinyl)- is a type of amine compound that belongs to the family of aromatic compounds. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the production of a variety of materials, such as polymers, plastics, and adhesives. Benzenamine, 3-(2-chloro-4-pyrimidinyl)- is a versatile compound that has a wide range of applications in the fields of chemistry and biochemistry.

Scientific Research Applications

Antifilarial Activity

  • A study synthesized a series of compounds related to Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, for evaluating their antifilarial activity. These compounds showed activity against adult Litomosoides carinii infections, highlighting a potential application in treating filarial infections (Angelo et al., 1983).

Crystal Structure Analysis

  • Research on the crystal structure of derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, such as 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, helps in understanding the molecular geometry and potential chemical properties (Yang et al., 2010).

Antinociceptive and Anti-inflammatory Properties

  • Derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- have been evaluated for their antinociceptive and anti-inflammatory properties, indicating their potential use in pain management and inflammation treatment (Selvam et al., 2012).

Synthesis of Novel Compounds

  • Studies focus on synthesizing novel derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- for various applications, demonstrating the versatility of this compound in chemical synthesis (Vaid et al., 2012).

Antimicrobial Activity

  • Research on the synthesis and antimicrobial activity of derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, such as 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one, highlights their potential application in developing new antimicrobial agents (Kumar et al., 2022).

Antitumor Activity

  • The synthesis and evaluation of thiazine and thiazole derivatives related to Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, for their antitumor activity opens up potential applications in cancer research and treatment (Haggam et al., 2017).

Docking Studies

  • Docking studies of derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- contribute to understanding their interaction with biological targets, which is crucial for drug design and development (Bommeraa et al., 2019).

Corrosion Inhibition

  • Certain derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- have been studied for their corrosion inhibition performance, particularly for mild steel in acidic solutions, suggesting applications in material science and engineering (Hou et al., 2019).

Synthesis of Nilotinib

  • The compound has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, indicating its role in pharmaceutical applications (Yankun et al., 2011).

properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-13-5-4-9(14-10)7-2-1-3-8(12)6-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVOVPVTEXLMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 3-(2-chloro-4-pyrimidinyl)-

Synthesis routes and methods

Procedure details

Intermediate 5 was dissolved in ethanol along with 5 mol % of 5% Pt/C. The mixture was stirred under an atmosphere of H2 for 24 hours and then filtered through a pad of Celite to remove catalyst. Removal of the solvent gave product in 90% yield. LC-MS showed purity>95% and the expected M+H+ of 206.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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